

Technical Support Center: Percoll Gradient Cell Separation

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Compound of Interest

Compound Name: Percoll

Cat. No.: B13388388

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of **Percoll** for the separation of delicate cells.

Frequently Asked Questions (FAQs)

Q1: What is **Percoll** and why is adjusting its osmolality crucial for delicate cells?

A1: **Percoll** is a density gradient medium composed of colloidal silica particles coated with polyvinylpyrrolidone (PVP), making it non-toxic and ideal for separating cells and subcellular organelles.[1][2] Undiluted **Percoll** has a very low osmolality.[1][3] For delicate cells, it is critical to adjust the **Percoll** solution to be isotonic with the cells' physiological environment (typically ~290 mOsm/kg H₂O for mammalian cells).[4][5] Failure to do so can cause cells to shrink in hypertonic solutions or swell and lyse in hypotonic solutions, compromising cell viability and affecting their buoyant density, which is essential for accurate separation.[5]

Q2: How do I prepare a standard Stock Isotonic **Percoll** (SIP) solution?

A2: A common method to create a SIP solution is to mix 9 parts of undiluted **Percoll** with 1 part of a 10x concentrated salt solution or cell culture medium.[6] For most mammalian cells, 1.5 M NaCl is used.[1] For subcellular particles that may aggregate in the presence of salts, 2.5 M sucrose is a suitable alternative.[1] This 9:1 ratio typically results in a solution with an osmolality of approximately 340 mOsm/kg H₂O, which is slightly hypertonic.[3][4][6] Final adjustments with distilled water or salts may be necessary to achieve the precise desired

osmolality.[3][6] It is highly recommended to verify the final osmolality with an osmometer.[1][3][6]

Q3: My cells appear shrunken or swollen after centrifugation. What is the cause?

A3: Cellular morphology changes are a direct indicator of osmotic stress. The buoyant density of cells is influenced by the osmolality of the gradient.[5]

- Shrunken cells suggest the **Percoll** gradient is hypertonic (osmolality is too high).
- Swollen cells indicate the gradient is hypotonic (osmolality is too low). It is essential to measure the osmolality of your prepared **Percoll** solutions before use to ensure they are isotonic to your specific cell type.[4]

Q4: I am experiencing low cell viability after separation. What are the potential causes?

A4: Low cell viability post-separation can stem from several factors:

- **Incorrect Osmolality:** As discussed, this is a primary cause of cell stress and death.[5]
- **Chemical Toxicity:** While **Percoll** itself is non-toxic, some older batches or improper storage could be problematic. **Percoll PLUS** offers lower endotoxin levels, which can be beneficial for sensitive applications like clinical research.[2][3]
- **Mechanical Stress:** Excessive centrifugation speeds or times can damage delicate cells. Use minimal g-forces necessary for separation (e.g., 400 x g for 15-20 minutes for isopycnic banding). Also, ensure the centrifuge brake is turned off to prevent abrupt stops that can disrupt the gradient and stress the cells.
- **Phagocytosis:** Some cell types, like macrophages, may phagocytose the silica particles, which can affect cell function.[7][8] Performing the separation at low temperatures (e.g., 4°C) can help reduce this phenomenon.[7]

Q5: How can I efficiently remove the **Percoll** medium from my isolated cells?

A5: For living cells, removal is typically straightforward. Dilute the collected cell fraction with at least 4-5 volumes of a physiological saline solution or your culture medium.[1][9] The cells can

then be pelleted by low-speed centrifugation (e.g., 200 x g for 2-10 minutes).[1] This washing step can be repeated two to three times to ensure complete removal of the **Percoll** particles.[1]

Q6: What is the difference between **Percoll** and **Percoll PLUS**?

A6: Both are silica-based colloidal media, but they differ in their coatings. **Percoll** is coated with polyvinylpyrrolidone (PVP), while **Percoll PLUS** is coated with a covalently linked silane.[3] This silane coating gives **Percoll PLUS** greater stability and very low endotoxin levels, making it particularly suitable for sensitive cell types and clinical research applications.[2][3] Their physical properties and performance in cell separation are otherwise very similar.[3]

Q7: My cells are clumping during separation. How can I prevent this?

A7: Cell clumping can be caused by the release of DNA from dead cells or by cold temperatures. If you observe clumping, consider adding DNase to your homogenization buffer.[10] It is also recommended to use **Percoll** at room temperature, as cold **Percoll** can promote cell aggregation and lead to less efficient separation.[10][11]

Troubleshooting Guide

Problem	Potential Cause(s)	Recommended Solution(s)
Low Cell Yield	Suboptimal Gradient Density: The density range of your gradient may not be appropriate for your target cells, causing them to pellet or remain in upper layers.	Optimize the Percoll concentrations in your gradient steps. Use Density Marker Beads to accurately determine the density of your gradient.
Cell Clumping: Aggregated cells will not separate correctly.	Add DNase to your initial cell suspension to prevent clumping from released DNA. Perform the separation at room temperature. [10] [11]	
Incorrect Centrifugation: Excessive speed/time can lead to cell loss through pelleting with undesired cell types.	Reduce centrifugation speed or time. A typical force for cell banding is 400-500 x g.	
Poor Separation / Indistinct Bands	Incorrect Gradient Formation: Improper layering or mixing of gradient steps.	Carefully layer the Percoll solutions from highest to lowest density. Avoid disturbing the layers.
Wrong Rotor Type: Swinging bucket rotors are not recommended for forming self-generating gradients. [1] [3]	Use a fixed-angle rotor for creating self-generated gradients. [1] [3] [5]	
Centrifuge Brake On: Abrupt deceleration can disturb the separated cell layers.	Ensure the centrifuge brake is set to the minimum or off. [10]	
Contamination with Unwanted Cells	Gradient Resolution Too Low: The density steps are too broad to separate cells with similar buoyant densities.	Create a gradient with more, smaller steps or a continuous gradient for higher resolution.
Sample Overload: Too many cells are loaded onto the	Reduce the number of cells loaded onto the gradient. A	

gradient, exceeding its separation capacity.

general guideline is 1-5 mg of protein per 0.5 mL sample on a 10 mL gradient.

Inconsistent Results

Inaccurate Osmolality: Not verifying the osmolality of each new batch of Percoll solution.

Always measure the osmolality of your working solutions with an osmometer before use to ensure reproducibility.[\[1\]](#)[\[6\]](#)

Variable Temperatures: Performing the procedure at different temperatures can affect cell density and Percoll viscosity.

Standardize the temperature for all steps of the protocol (gradient pouring, centrifugation, and collection).

Data and Parameters

Table 1: Properties of **Percoll** vs. **Percoll PLUS**

Property	Percoll	Percoll PLUS
Coating	Polyvinylpyrrolidone (PVP)	Covalently-linked Silane
Density	1.130 ± 0.005 g/mL	1.130 ± 0.005 g/mL
Osmolality (undiluted)	< 25 mOsm/kg H ₂ O	< 30 mOsm/kg H ₂ O
Viscosity	< 15 cP (at 20°C)	< 15 cP (at 20°C)
pH	9.0 ± 0.5	9.4 ± 0.5
Endotoxin Level	Not specified	< 2 EU/mL
Source: [3]		

Table 2: Reagents for **Percoll** Osmolality Adjustment

Reagent	Concentration for 10x Stock	Use Case	Resulting SIP Osmolality (approx.)
Sodium Chloride (NaCl)	1.5 M	Most mammalian cells	~340 mOsm/kg H ₂ O
10x Cell Culture Medium	10x concentrated	Most mammalian cells	~340 mOsm/kg H ₂ O
Sucrose	2.5 M	Subcellular particles, viruses, cells sensitive to salts	~340 mOsm/kg H ₂ O
Source: [1] [3] [6]			

Experimental Protocols

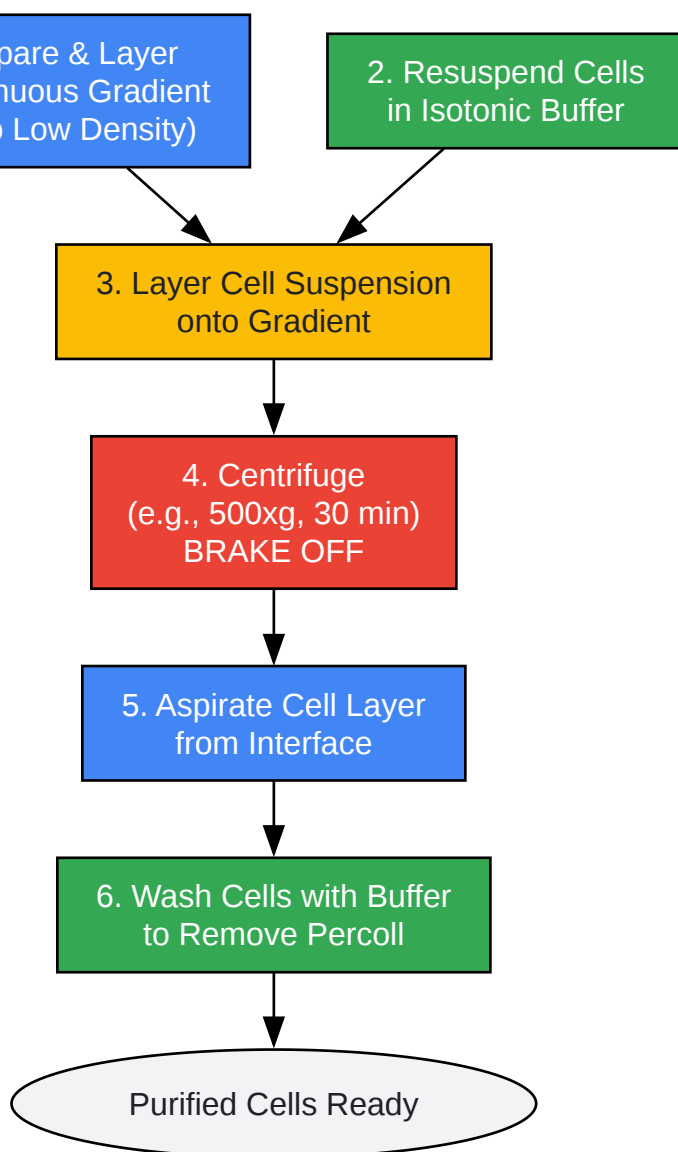
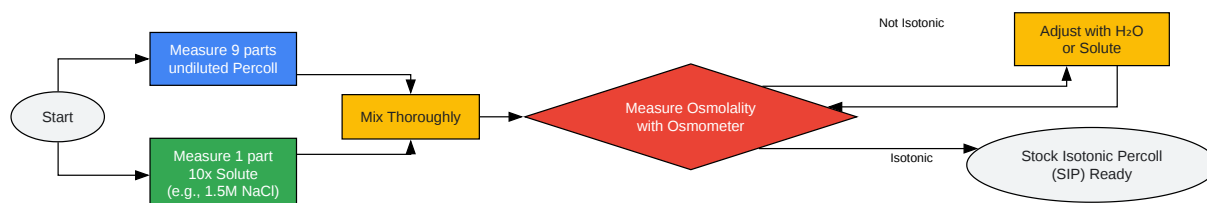
Protocol 1: Preparation of Stock Isotonic **Percoll** (SIP)

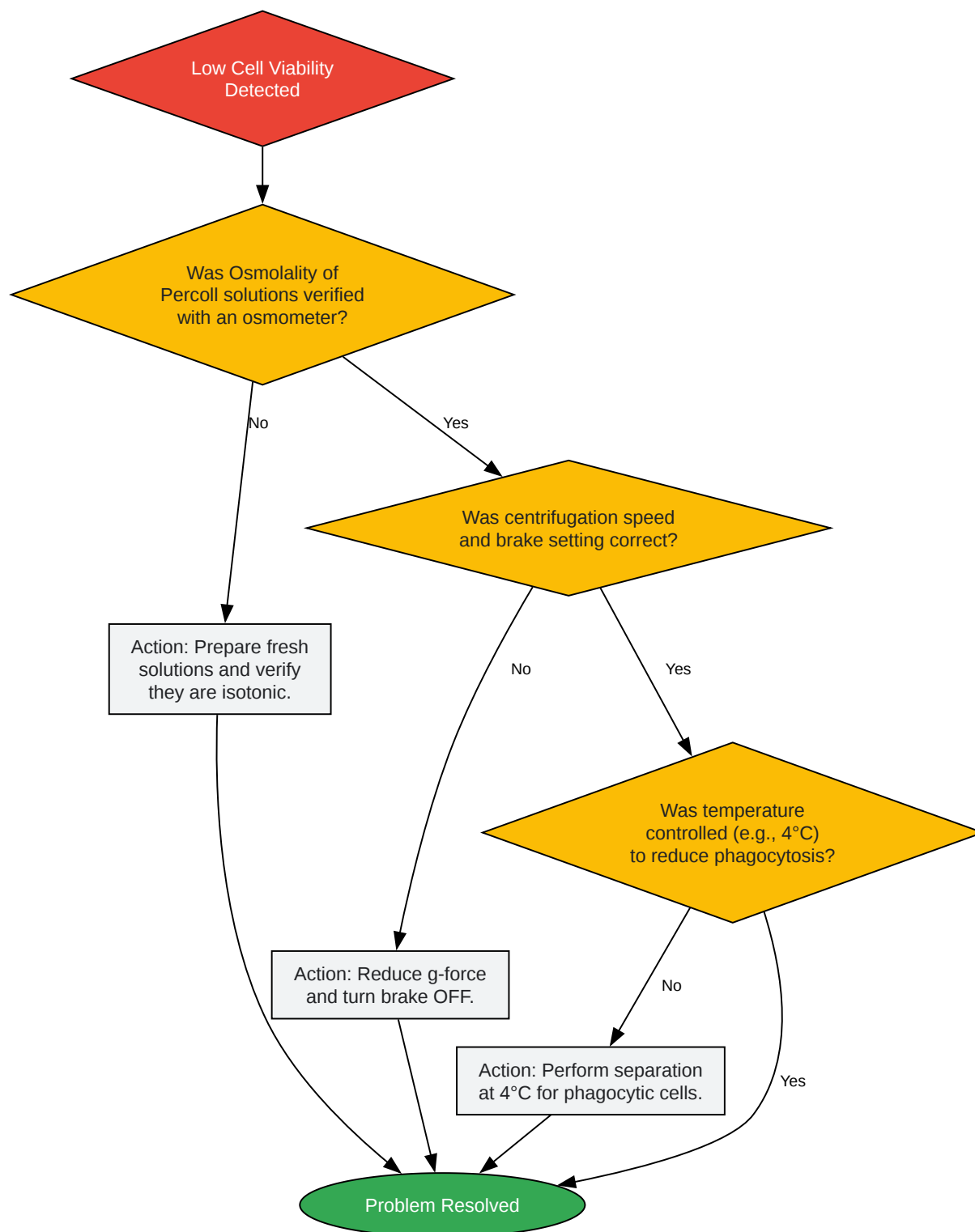
- **Determine Required Volume:** Calculate the total volume of SIP solution needed for your experiment.
- **Measure **Percoll**:** In a sterile container, add 9 parts of undiluted **Percoll** (e.g., 90 mL for 100 mL of SIP).
- **Add Concentrated Solute:** Add 1 part of a 10x concentrated sterile solution (e.g., 10 mL of 1.5 M NaCl or 10x culture medium).
- **Mix Thoroughly:** Mix the solution completely by gentle inversion.
- **Verify Osmolality (Critical Step):** Measure the osmolality of the prepared SIP solution using an osmometer.[\[1\]](#)
- **Adjust if Necessary:** If the osmolality is too high, add a small, calculated volume of sterile distilled water. If too low, add a small amount of the 10x solute. Re-measure after each adjustment. The target for most mammalian cells is ~290-310 mOsm/kg H₂O.[\[4\]](#)
- **Sterile Filtration:** If necessary, sterile filter the final SIP solution through a 0.22 µm filter.

Protocol 2: Cell Separation Using a Discontinuous (Step) Gradient

- Prepare Working Solutions: Dilute the SIP solution with a suitable isotonic buffer (e.g., 1x PBS or culture medium) to create the desired percentage layers (e.g., 70%, 50%, 30%).
- Create the Gradient:
 - In a centrifuge tube, carefully add the highest density layer first (e.g., 70% **Percoll**).
 - Gently overlay the next highest density layer (e.g., 50% **Percoll**) on top, taking care not to mix the layers. A pipette held against the side of the tube works well.
 - Repeat for all subsequent layers, ending with the lowest density layer.
- Prepare Cell Suspension: Resuspend your cell pellet in a low-density **Percoll** solution (e.g., 20% or 30%) or in your isotonic buffer.[\[9\]](#)
- Load Cells: Carefully layer the cell suspension on top of the prepared gradient.
- Centrifugation: Centrifuge the tubes at a low speed (e.g., 400-500 x g) for 20-30 minutes at room temperature.[\[10\]](#)[\[9\]](#) Crucially, ensure the centrifuge brake is turned off.[\[10\]](#)
- Collect Cells: After centrifugation, distinct cell layers should be visible at the interfaces between the **Percoll** densities. Carefully aspirate the desired cell layer using a pipette.[\[9\]](#)
- Wash Cells: Transfer the collected cells to a new tube and wash them as described in the FAQs (Q5) to remove **Percoll**.

Visualizations





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